molecular formula C17H20N2O2 B5819149 2-FURYL[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE

2-FURYL[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE

Cat. No.: B5819149
M. Wt: 284.35 g/mol
InChI Key: OXFWYLXQGPAEMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Furyl[4-(4-methylbenzyl)piperazino]methanone is a piperazine-derived compound featuring a furan-2-carbonyl group linked to a 4-methylbenzyl-substituted piperazine ring. Its molecular formula is C₁₈H₂₁N₂O₂ (molecular weight: 297.37 g/mol). The 4-methylbenzyl substituent enhances hydrophobicity, which may influence membrane permeability and bioavailability .

Properties

IUPAC Name

furan-2-yl-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-14-4-6-15(7-5-14)13-18-8-10-19(11-9-18)17(20)16-3-2-12-21-16/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFWYLXQGPAEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substitution Patterns and Electronic Effects

The target compound’s 4-methylbenzyl group distinguishes it from structurally related analogs. Below is a comparative analysis of key derivatives:

Compound Name Substituent on Piperazine Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-Furyl[4-(4-methylbenzyl)piperazino]methanone 4-Methylbenzyl C₁₈H₂₁N₂O₂ 297.37 Lipophilic, potential CNS activity
4-(4-Bromophenylsulfonyl)piperazinomethanone 4-Bromophenylsulfonyl C₁₆H₁₆BrN₂O₃S 396.28 Enhanced electron-withdrawing effects; antimicrobial applications
4-(2-Fluorobenzyl)piperazinomethanone 2-Fluorobenzyl C₁₇H₁₈FN₃O 299.14 Fluorine improves metabolic stability; kinase inhibition
4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazinomethanone 4-Amino-6,7-dimethoxyquinazolinyl C₂₁H₂₃N₅O₄ 409.44 High solubility (~25 mg/mL in DMSO); anticancer potential
(4-Benzylpiperazino)[1-(3-chloro-5-trifluoromethyl-2-pyridinyl)piperidinyl]methanone Benzyl + trifluoromethylpyridinyl C₂₃H₂₆ClF₃N₄O 466.93 Dual aromatic systems; neurokinin receptor antagonism
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methylbenzyl group in the target compound donates electrons, enhancing piperazine basicity, whereas sulfonyl or halogenated analogs (e.g., bromophenylsulfonyl in ) exhibit electron-withdrawing effects, altering receptor binding kinetics.
  • Solubility: The quinazolinyl derivative in has superior solubility due to polar amino and methoxy groups, contrasting with the target compound’s moderate solubility from its hydrophobic methylbenzyl group.
  • Bioactivity : Fluorinated analogs (e.g., ) often show improved metabolic stability, while trifluoromethylpyridinyl derivatives () target neurokinin receptors.

Pharmacological and Physicochemical Properties

Property Target Compound [4-Bromophenylsulfonyl] Derivative Quinazolinyl Derivative
LogP ~3.2 (predicted) ~2.8 ~1.5
Aqueous Solubility <1 mg/mL ~5 mg/mL ~25 mg/mL
Bioactivity Potential dopamine receptor modulation Antimicrobial Anticancer
  • LogP : The target’s higher LogP reflects its lipophilicity, favoring blood-brain barrier penetration.
  • Thermal Stability : Sulfonyl derivatives () exhibit higher thermal stability due to strong S=O bonds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.